molecular formula C20H16FN3O5 B2379287 1-(2-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-69-6

1-(2-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2379287
CAS No.: 899991-69-6
M. Wt: 397.362
InChI Key: YWXDAFKEBPKVFK-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O5 and its molecular weight is 397.362. The purity is usually 95%.
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Scientific Research Applications

Discovery of Selective Kinase Inhibitors

Compounds with similar structures have been investigated for their potential as selective kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating significant tumor stasis in vivo, which led to clinical trials (Schroeder et al., 2009).

Synthesis and Characterization of Nitrogen-Containing Heterocycles

Research has also focused on the synthesis of N-(4-methoxy-3-nitrobenzyl) derivatives of various nitrogen-containing heterocycles, highlighting the chemical versatility and potential for further functionalization of these compounds (Harutyunyan, 2016).

Exploration of Fluorine-18 Labeled Antagonists

Fluorine-18 labeled derivatives of certain compounds have been synthesized for potential use in imaging and diagnostic applications, underscoring the interest in developing novel compounds for biomedical imaging (Lang et al., 1999).

HIV Integrase Inhibitors

Dihydroxypyrimidine-4-carboxamides have been explored as potent and selective HIV integrase inhibitors, demonstrating the potential therapeutic applications of compounds in this class for the treatment of AIDS (Pace et al., 2007).

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5/c1-29-18-11-14(24(27)28)8-9-17(18)22-19(25)15-6-4-10-23(20(15)26)12-13-5-2-3-7-16(13)21/h2-11H,12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXDAFKEBPKVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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